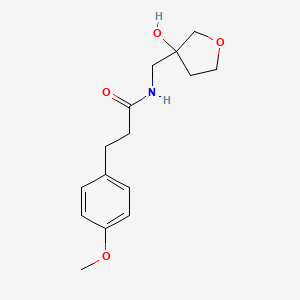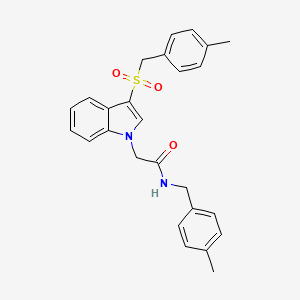![molecular formula C15H17N5O3S B2550949 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034414-89-4](/img/structure/B2550949.png)
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a chemical entity that appears to be related to a class of heterocyclic compounds that have been studied for various applications, including medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and chemical reactions that could be relevant to understanding the synthesis, molecular structure, and chemical properties of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the use of rhodium-catalyzed transannulation reactions, as described in the first paper. This method involves the reaction of N-sulfonyl-1,2,3-triazoles with o-quinone methides, which are generated from 2-hydroxybenzyl alcohols, to produce substituted benzopyrans . Although the specific synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds within the triazolo[4,3-a]pyrazine family, such as those mentioned in the third paper, often includes a dihydro-triazolo-pyrazinyl moiety. These structures are of interest due to their biological activity, particularly as P2X7 antagonists . The methoxy and methanesulfonyl substituents on the compound are likely to influence its molecular conformation and, consequently, its biological activity.
Chemical Reactions Analysis
The second paper discusses the reactivity of the methanesulfonyl group on C3 of pyrazolo[5,1-c][1,2,4]triazines with various nucleophiles . This suggests that the methanesulfonyl group in the compound of interest may also exhibit reactivity towards nucleophiles, which could be exploited in further chemical transformations or in the modulation of its biological activity.
Physical and Chemical Properties Analysis
While the papers do not provide specific information on the physical and chemical properties of this compound, the properties of similar compounds can be inferred. For instance, the presence of a methanesulfonyl group can affect the solubility and stability of the compound . Additionally, the substitution pattern on the triazolo[4,3-a]pyrazine core, as seen in the methyl-substituted derivatives described in the third paper, can significantly impact the potency and selectivity of the compound as a P2X7 antagonist .
科学的研究の応用
Herbicidal Activity
Compounds related to [1,2,4]triazolo[4,3-a]pyrazin derivatives have been identified to possess herbicidal activity. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been prepared and found to exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates, indicating their potential as effective herbicides in agricultural research and development (Moran, 2003).
Acetohydroxyacid Synthase Inhibitors
The triazolopyrimidine-2-sulfonamide family, closely related to the query compound, has been explored for its role as an acetohydroxyacid synthase inhibitor. These inhibitors are crucial in the development of new herbicides, with modifications to the methyl group of known compounds leading to new derivatives with high herbicidal activity and faster degradation rates in soil. This research underscores the chemical's significance in producing more environmentally friendly herbicidal solutions (Chen et al., 2009).
Synthesis and Characterization of Derivatives
Research into the synthesis and characterization of [1,2,4]triazolo[4,3-a]pyrazin derivatives and their isotopologues has contributed to the understanding of their chemical properties. Such studies are foundational for the application of these compounds in more targeted scientific applications, including medicinal chemistry and material science (Schmarr et al., 2011).
Structural Studies
Structural studies of nimesulidetriazole derivatives have provided insights into the effect of substitution on supramolecular assembly. These findings are crucial for the design of molecules with specific interactions and functionalities, applicable in drug design and molecular engineering (Dey et al., 2015).
Antimicrobial Activity
Bis-[4-methoxy-3-(6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazin-3-yl)phenyl]methanes and related compounds have been synthesized and shown to exhibit potent antibacterial and antifungal activity. Such research highlights the potential of [1,2,4]triazolo[4,3-a]pyrazin derivatives in the development of new antimicrobial agents, addressing the global challenge of antibiotic resistance (Srinivas, 2016).
将来の方向性
The future directions for “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide” and similar compounds could involve further exploration of their antimicrobial properties . They could also be studied for their potential as c-Met inhibitors or GABA A modulating agents .
特性
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-11-4-3-5-12(8-11)10-24(21,22)17-9-13-18-19-14-15(23-2)16-6-7-20(13)14/h3-8,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRACSDRKQKPVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NN=C3N2C=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550867.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2550868.png)

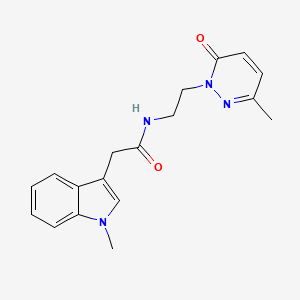
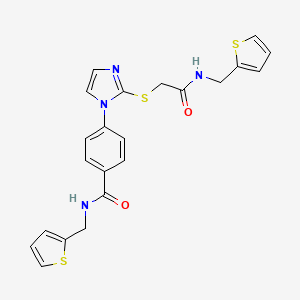
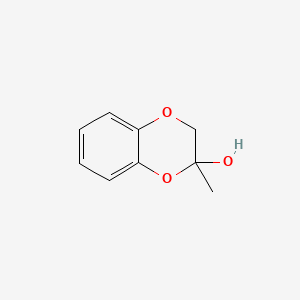
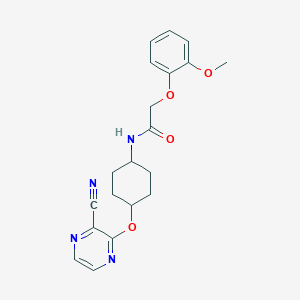

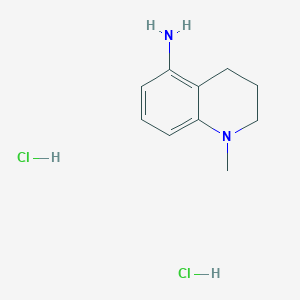
![N-(3-{[7-methyl-3-(morpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2550883.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2550884.png)
![3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2550886.png)
